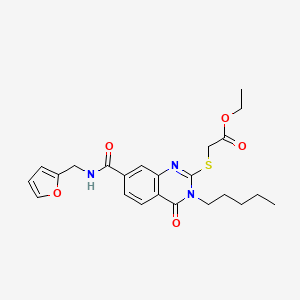

![molecular formula C12H9F3O2 B2925465 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-00-4](/img/structure/B2925465.png)

2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular weight of 242.2 . It is a type of fluoro-bicyclo[1.1.1]pentane .

Synthesis Analysis

The synthesis of this compound involves a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes . The synthesis process involves a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane skeleton . The bridge-fluorination of the compound significantly influences its acidity .Chemical Reactions Analysis

The chemical reactions involving this compound include decarboxylative functionalization . This is the first successful decarboxylative coupling of BCP-F2 building blocks reported via photoredox mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied . The bridge-fluorination of the compound significantly increased its acidity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The bicyclic structure of this compound is structurally similar to the phenyl ring, a common motif in drug molecules. Its incorporation into drug design can lead to compounds with enhanced pharmacokinetic properties . For instance, replacing the fluorophenyl ring in anti-inflammatory drugs with this bicyclic scaffold has shown promising results .

Material Science: Development of Fluorinated Materials

Fluorinated organic compounds are pivotal in creating materials with special properties, such as increased resistance to solvents and thermal stability. The difluoro and fluorophenyl groups in this compound could be exploited to develop new materials with unique characteristics .

Chemical Synthesis: Building Blocks for Organic Molecules

This compound can serve as a versatile building block for the synthesis of complex organic molecules. Its rigid structure can impart stability to the resulting molecules, making it a valuable addition to synthetic chemists’ toolkit .

Supramolecular Chemistry: Host-Guest Systems

The rigid and well-defined three-dimensional shape of this compound makes it a potential candidate for creating host-guest systems in supramolecular chemistry, which could be used for molecular recognition and catalysis .

Analytical Chemistry: Fluorine NMR Studies

Due to the presence of fluorine atoms, this compound can be used in fluorine NMR (nuclear magnetic resonance) studies to explore the electronic environment in fluorinated systems, which is beneficial for understanding the behavior of fluorinated drugs in biological systems .

Biochemistry: Enzyme Inhibition Studies

The structural similarity of this compound to phenyl rings, which are often found in bioactive molecules, makes it a potential candidate for studying enzyme inhibition. It could be used to design inhibitors that mimic the transition state or the substrate .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that fluoro-substituted bicyclo[111]pentanes (F-BCPs) have been incorporated into the structure of various drugs, replacing the phenyl ring . This suggests that the compound may interact with its targets in a similar manner to these drugs, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

The use of f-bcps in drug design has been shown to improve the physicochemical properties of the resulting compounds . This suggests that the compound may influence biochemical pathways by modulating the activity of its targets, leading to downstream effects on cellular processes.

Pharmacokinetics

Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to enhance its potency, selectivity, and pharmacokinetic profile . As such, the bicyclo[1.1.1]pentane (BCP) scaffold in this compound, which is rich in sp3-hybridised carbon atoms, may contribute to its bioavailability.

Result of Action

The use of f-bcps in drug design has been shown to improve the activity and physicochemical properties of the resulting compounds . This suggests that the compound may have beneficial effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWRESOFSDEKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2925388.png)

![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)

![5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid](/img/structure/B2925392.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)

![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2925394.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)

![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)

![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)